N~1~-(4-chlorophenyl)-2-butenediamide
Description
Historical Context and Discovery
The development of N¹-(4-chlorophenyl)-2-butenediamide emerged from the broader exploration of amide derivatives containing halogenated aromatic substituents. This compound can be traced to research efforts focusing on the modification of maleic acid derivatives and their subsequent amidation reactions with chlorinated aromatic amines. The systematic investigation of such compounds gained momentum as researchers recognized the potential for enhanced biological activity through the incorporation of halogen substituents, particularly chlorine, into organic frameworks.
The compound's discovery is closely related to work on maleamic acid derivatives, as evidenced by the structural similarity to N-(4-chlorophenyl)maleamic acid, which has been extensively documented with the molecular formula C₁₀H₈ClNO₃ and CAS number 7242-16-2. These related compounds share the common feature of a 4-chlorophenyl group attached to an unsaturated carboxylic acid derivative, highlighting the systematic approach taken in developing this class of molecules.
Structural Classification Within Amide Derivatives
N¹-(4-chlorophenyl)-2-butenediamide is classified as an organic compound within the broader category of amides, specifically categorized under butenediamides due to the presence of a butenediamide functional group in its molecular structure. The compound features several key structural elements that define its chemical classification:
Primary Structural Features:
- Amide Functionality : Contains carbon-nitrogen bonds characteristic of amide derivatives where the hydroxyl group of carboxylic acids is replaced by amine groups
- Aromatic Substituent : Features a 4-chlorophenyl group that provides both electronic and steric effects
- Unsaturated Carbon Chain : Incorporates a butenyl backbone that contributes to the compound's reactivity profile
Comparative Analysis with Related Compounds:
The structural classification places this compound within a family of molecules that demonstrate enhanced stability and specific reactivity patterns due to the conjugated system and electron-withdrawing effects of the chlorine substituent.
Significance in Organic and Medicinal Chemistry Research
The significance of N¹-(4-chlorophenyl)-2-butenediamide in contemporary research stems from its versatile applications across multiple scientific domains. The compound serves as a valuable building block in organic synthesis and demonstrates potential for pharmaceutical development due to its unique structural characteristics.
Research Applications:
Synthetic Chemistry Applications:
The compound's synthetic utility is demonstrated through various chemical transformations typical for amides. These reactions include hydrolysis under acidic or basic conditions, which can yield corresponding carboxylic acids and amines. Additionally, the compound can participate in reduction reactions that convert the amide functionality to amine groups, expanding its utility as a synthetic intermediate.
Pharmaceutical Research Potential:
The presence of the 4-chlorophenyl group suggests potential biological activity, as halogenated aromatic compounds often exhibit enhanced pharmacological properties. The chlorine substituent can influence molecular interactions with biological targets, potentially affecting binding affinity and selectivity. Research into similar compounds has shown that chlorinated aromatic amides can serve as precursors for drug development, particularly in areas requiring specific receptor interactions.
Mechanistic Considerations:
The mechanism by which N¹-(4-chlorophenyl)-2-butenediamide exerts its effects, particularly in biological contexts, typically involves molecular-level interactions with specific receptors or enzymes. The compound's structure allows for multiple interaction modes, including hydrogen bonding through the amide functionality and π-π interactions via the aromatic ring system.
Synthesis Methodologies:
Current synthetic approaches to N¹-(4-chlorophenyl)-2-butenediamide involve several established methodologies. The most common route utilizes the reaction of specific aromatic amines with maleic anhydride or other suitable reagents. This synthetic strategy leverages the nucleophilic character of the amine functionality to form the desired amide bond while maintaining the integrity of the unsaturated carbon framework.
The synthesis can be achieved through controlled reaction conditions that optimize yield while minimizing side product formation. Temperature control, solvent selection, and reaction time are critical parameters that influence the success of these synthetic transformations.
Properties
Molecular Formula |
C10H9ClN2O2 |
|---|---|
Molecular Weight |
224.64g/mol |
IUPAC Name |
(E)-N'-(4-chlorophenyl)but-2-enediamide |
InChI |
InChI=1S/C10H9ClN2O2/c11-7-1-3-8(4-2-7)13-10(15)6-5-9(12)14/h1-6H,(H2,12,14)(H,13,15)/b6-5+ |
InChI Key |
OJDLGWWHIBHRHC-AATRIKPKSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)N)Cl |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=C/C(=O)N)Cl |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)N)Cl |
solubility |
33.7 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Insecticidal Activity
Compounds featuring the 4-chlorophenyl group and heterocyclic cores demonstrate superior insecticidal efficacy. For example:
- N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2) and its thienopyridine analog (Compound 3) exhibited higher activity against cowpea aphid (Aphis craccivora Koch) than the commercial insecticide acetamiprid. The styryl and pyridine/thienopyridine frameworks likely enhance target binding, while the 4-chlorophenyl group contributes to hydrophobic interactions .
Enzyme Inhibition (Monoacylglycerol Lipase, MGL)
Para-substituted halogenated maleimide derivatives show comparable inhibitory potency, indicating the halogen type (F, Cl, Br, I) has minimal impact on MGL inhibition:
- N-(4-Chlorophenyl)maleimide (IC50 = 7.24 µM) and N-(4-iodophenyl)maleimide (IC50 = 4.34 µM) exhibit similar activity, suggesting the 4-chlorophenyl group is as effective as bulkier halogens in this context. The maleimide core likely facilitates covalent interactions with the enzyme’s active site .
Anti-Inflammatory Activity
Chlorophenyl-substituted thienopyridine carboxamides demonstrate moderate anti-inflammatory effects, with substituent position (2-, 3-, or 4-chlorophenyl) having negligible impact:
- Derivatives 5b (2-chlorophenyl), 5d (4-chlorophenyl), and 5f (3-chlorophenyl) showed 35–36% edema inhibition, comparable to phenylbutazone. This suggests the anti-inflammatory mechanism depends more on the carboxamide-thienopyridine scaffold than the chlorine position .
| Compound Name | Core Structure | Substituent Position | % Edema Inhibition | Reference |
|---|---|---|---|---|
| 5d | Thieno[2,3-b]pyridine | 4-Chlorophenyl | 35.97% | |
| 5b | Thieno[2,3-b]pyridine | 2-Chlorophenyl | 36.00% |
Structural and Functional Diversity
The 4-chlorophenyl group appears in diverse chemical families with distinct applications:
- Diflubenzuron: A urea derivative (N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide) used as an insect growth regulator. Its activity stems from chitin synthesis inhibition, contrasting with diamides like N~1~-(4-chlorophenyl)-2-butenediamide, which may target neuronal receptors .
- N-(4-Chlorophenyl)formamide : Exhibits phase transitions under thermal stress, highlighting its utility in materials science rather than bioactivity .
Key Research Findings and Implications
Core Structure Dictates Activity: The 4-chlorophenyl group is a versatile pharmacophore, but the attached core (e.g., pyridine, maleimide, thienopyridine) determines the biological target and potency.
Halogen Substitution Effects : While halogen type is insignificant in MGL inhibition , bulkier groups (e.g., styryl in Compound 2) enhance insecticidal activity .
Positional Isomerism : Anti-inflammatory activity is insensitive to chlorine position on the phenyl ring, unlike enzyme inhibition where para-substitution is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
